molecular formula C7H11ClIN3O2 B12233298 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride

5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B12233298
M. Wt: 331.54 g/mol
InChI Key: YGCGSPHHXBBUCF-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-pyrazoles with various reagents to introduce the iodo and propyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The presence of both the amino and iodo groups in 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride makes it unique compared to its analogs.

Properties

Molecular Formula

C7H11ClIN3O2

Molecular Weight

331.54 g/mol

IUPAC Name

5-amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10IN3O2.ClH/c1-2-3-11-5(7(12)13)4(8)6(9)10-11;/h2-3H2,1H3,(H2,9,10)(H,12,13);1H

InChI Key

YGCGSPHHXBBUCF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)N)I)C(=O)O.Cl

Origin of Product

United States

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